molecular formula C20H28N4O3 B4888627 4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine

4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine

Cat. No.: B4888627
M. Wt: 372.5 g/mol
InChI Key: KQMIRRGMGNFAIQ-UHFFFAOYSA-N
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Description

4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the final product: The resulting intermediate is then reacted with morpholine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It can serve as a model compound for studying the reactivity and properties of oxadiazole-containing molecules.

Mechanism of Action

The mechanism of action of 4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, modulating their activity. The piperidine and morpholine rings can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-[[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
  • 4-[[1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine

Uniqueness

4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

4-[[1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-25-18-4-2-17(3-5-18)20-21-19(27-22-20)15-23-8-6-16(7-9-23)14-24-10-12-26-13-11-24/h2-5,16H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMIRRGMGNFAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
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4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
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4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
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4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine
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4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine

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